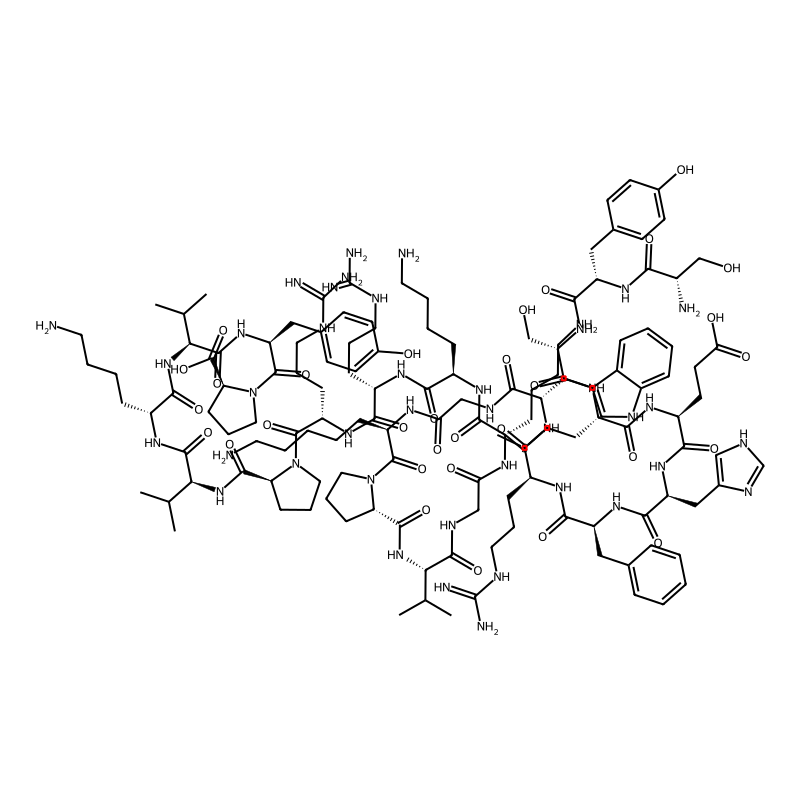

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studying ACTH Function:

(D-Lys16)-ACTH (1-24) (human, bovine, rat) retains the essential properties of ACTH, making it a valuable tool for researchers to study ACTH function. Scientists can use it to investigate how ACTH interacts with ACTH receptors on adrenal cells and stimulates cortisol production [].

Endocrine Research:

This peptide is useful in research on the hypothalamic-pituitary-adrenal (HPA) axis, a complex hormonal system that regulates stress response and other physiological functions. By studying the effects of (D-Lys16)-ACTH (1-24) (human, bovine, rat) on cortisol production, researchers can gain insights into HPA axis function and dysfunction [].

- Hydrolysis: Peptide bonds can be hydrolyzed by acids or enzymes (proteases).

- Condensation: Amino acids can undergo condensation reactions to form longer peptides.

- Oxidation: Certain residues, such as methionine and cysteine, can undergo oxidation, affecting the peptide's stability and function.

- Acylation: Functional groups on the side chains can participate in acylation reactions, modifying the peptide's properties.

Peptides like H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH often exhibit significant biological activities:

- Antimicrobial Activity: Many peptides possess antimicrobial properties, making them potential candidates for antibiotic development.

- Hormonal Functions: Some sequences may mimic or inhibit hormone actions.

- Neurotransmission: Residues like tryptophan and phenylalanine are involved in neurotransmitter functions.

Research indicates that modifications to the sequence can enhance these activities, particularly in targeting specific biological pathways or organisms .

The synthesis of this peptide can be achieved through various methods:

- Solid-phase Peptide Synthesis (SPPS): A widely used technique that allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.

- Liquid-phase Synthesis: Involves synthesizing peptides in solution, often using protecting groups for side chains.

- Multicomponent Reactions (MCRs): These reactions allow for the simultaneous assembly of multiple components into a single product, enhancing efficiency and yield .

Example of SPPS Steps:text1. Attach the first amino acid to a resin.2. Protect the amino group of the next amino acid.3. Couple the protected amino acid to the growing chain.4. Deprotect and repeat until the desired sequence is complete.5. Cleave from the resin and purify.

text1. Attach the first amino acid to a resin.2. Protect the amino group of the next amino acid.3. Couple the protected amino acid to the growing chain.4. Deprotect and repeat until the desired sequence is complete.5. Cleave from the resin and purify.

This peptide has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development targeting specific diseases or infections due to its biological activity.

- Biotechnology: Utilized in research for studying protein interactions and functions.

- Cosmetics: Potential use in skincare formulations due to possible antimicrobial properties.

Several compounds exhibit similarities with H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH, particularly other peptides with diverse amino acid compositions. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Ala-Gly-Leu | Shorter peptide | Simpler structure, mainly hydrophobic |

| H-Lys-Ala-Phe | Shorter peptide | Contains basic residues, potential for different biological activity |

| H-Glu-Asp-Tyr | Shorter peptide | Charged residues may influence solubility and receptor interaction |

Uniqueness

The compound's unique combination of D-amino acids alongside a diverse sequence allows for enhanced stability and potentially novel interactions compared to similar compounds. Its length and specific arrangement may also contribute to unique biological activities not observed in shorter or less varied peptides .

This comprehensive overview highlights the significance of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH in both synthetic chemistry and biological applications. Further research is essential to fully elucidate its potential benefits and mechanisms of action in various fields.